molecular formula C9H10O3 B1612831 4-Hydroxy-2,3-dimethylbenzoic acid CAS No. 6021-31-4

4-Hydroxy-2,3-dimethylbenzoic acid

Cat. No. B1612831
CAS RN: 6021-31-4
M. Wt: 166.17 g/mol
InChI Key: NGBXMLOGRLGZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2,3-dimethylbenzoic acid is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.18 . It is used as an intermediate in agrochemicals and dyestuffs .


Molecular Structure Analysis

The InChI code for 4-Hydroxy-2,3-dimethylbenzoic acid is 1S/C9H10O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

4-Hydroxy-2,3-dimethylbenzoic acid has a molecular weight of 166.18 . It is a solid substance . Other physical and chemical properties such as density, boiling point, surface tension, and molar volume are not available in the resources .

Scientific Research Applications

Subheading

Characterization of Depside Compounds from Parmelia ErumpensA study focused on Parmelia erumpens, a lichen from the Western Ghats, Kerala, India, revealed significant antimicrobial and anticancer properties of 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid. This compound demonstrated excellent antimicrobial activity against various bacteria and fungi, and its anticancer potential was confirmed through apoptosis in cancer cell lines, suggesting its potential development as an antimicrobial and anticancer drug after further clinical evaluation (Aravind et al., 2014).

Bacterial Catabolism and Novel Compound Formation

Subheading

Biosynthesis of Cyclic Tautomers by BacteriaResearch on the bacterial catabolism of 4-hydroxy-3,5-dimethylbenzoic acid revealed different pathways in Rhodococcus rhodochrous N75 and Pseudomonas sp. strain HH35. While the former accumulates a degradation metabolite, the latter converts the acid into a dead-end metabolite, 4-acetonyl-4-hydroxy-2-methylbut-2-en-1,4-olide, a cyclic tautomer of (3-methylmaleyl)acetone, demonstrating the diversity of bacterial metabolic pathways (Cain et al., 1997).

Synthesis of Related Compounds

Subheading

Advances in Chemical Synthesis TechniquesSeveral studies have documented the synthesis of compounds structurally related to 4-Hydroxy-2,3-dimethylbenzoic acid. For example, the synthesis of 2-amino-4,5-dimethylbenzoic acid and 3,4-dimethyl-2-iodobenzoic acid highlights advancements in chemical synthesis techniques, offering potential applications in various fields, including pharmaceuticals (Lin, 2013); (Shaojie, 2011).

Ionization Process and Hydroxyl Group Influence

Subheading

Study on Hydroxyl Groups in Benzoic Acid DerivativesA study examining the ionization and solvation processes of 3,4-dihydroxybenzoic acid provided insights into the contributions of hydroxyl groups in positions 3 and 4. This research could have implications for understanding the chemical behavior of related compounds, including 4-Hydroxy-2,3-dimethylbenzoic acid (Rodante et al., 1987).

Safety And Hazards

4-Hydroxy-2,3-dimethylbenzoic acid may cause serious eye damage and may cause respiratory irritation . It is very toxic if swallowed, irritating to the skin, and there is a risk of serious damage to the eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure .

properties

IUPAC Name

4-hydroxy-2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBXMLOGRLGZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604371
Record name 4-Hydroxy-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,3-dimethylbenzoic acid

CAS RN

6021-31-4
Record name 4-Hydroxy-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2,3-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2,3-dimethylbenzoic acid
Reactant of Route 3
4-Hydroxy-2,3-dimethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-2,3-dimethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-2,3-dimethylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-2,3-dimethylbenzoic acid

Citations

For This Compound
1
Citations
GS Harris, K Ellsworth, BE Witzel, RL Tolman - Bioorganic Chemistry, 1996 - Elsevier
Two nonsteroids, ONO-3805 and LY191704, were evaluated as inhibitors of the human and rat 5α-reductases (5αR). ONO-3805 was prepared in a 12-step convergent synthesis. This …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.